Eleutheroside B1

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Eleutheroside B1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antivirale Aktivität: Es vermittelt seine anti-influenzavirusaktivität durch die Hemmung der RNA-Polymerase-II-Untereinheit A (POLR2A) und der N-Glykosylierung.

Entzündungshemmende Aktivität: Es reguliert Zytokin-Zytokinrezeptor-Interaktionen und moduliert die Immunantwort.

Stoffwechselregulation: Es beeinflusst den mTOR-Signalweg, den Purinstoffwechsel und den Glycerophospholipidstoffwechsel, was zu seinen hypoglykämischen Wirkungen beiträgt.

Wirkmechanismus

Eleutheroside B1 exerts its effects through various molecular targets and pathways:

Antiviral Activity: It mediates its anti-influenza activity through the inhibition of RNA polymerase II subunit A (POLR2A) and N-glycosylation.

Anti-inflammatory Activity: It regulates cytokine-cytokine receptor interactions and modulates the immune response.

Metabolic Regulation: It influences the mTOR signaling pathway, purine metabolism, and glycerophospholipid metabolism, contributing to its hypoglycemic effects.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Eleutheroside B1 interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antiviral and anti-inflammatory activities against influenza A virus . The compound’s biochemical reactions involve interactions with RNA polymerase II subunit A (POLR2A) and mannosidase α class II member 1 (MAN2A1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce body mass index (BMI) and improve blood glucose and lipid profiles in diabetic zebrafish . It also upregulates GLUT4 protein expression and ameliorates liver injury caused by diabetes . In influenza A virus-infected lung epithelial cells, it exhibits antiviral and anti-inflammatory activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It mediates its anti-influenza activity through POLR2A and N-glycosylation . It also downregulates the expression of host genes (MAN2A2, POLR2A) and viral genes (PA, PB1, PB2, HA) following treatment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study involving diabetic zebrafish, all this compound treatment groups showed significantly reduced BMI and improved blood glucose and lipid profiles over a 30-day period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic zebrafish, treatment groups with different dosages of this compound (50, 100, and 150 μg∙mL −1) all showed significantly reduced BMI and improved blood glucose and lipid profiles .

Metabolic Pathways

This compound is involved in various metabolic pathways. Metabolomics studies have shown that it causes changes in the metabolic profile of diabetic zebrafish, related to the regulation of purine metabolism, cytochrome P450, caffeine metabolism, arginine and proline metabolism, the mTOR signalling pathway, insulin resistance, and glycerophospholipid metabolism .

Transport and Distribution

It is known that it can be absorbed and distributed in the body to exert its therapeutic effects .

Subcellular Localization

Given its wide range of biological activities, it is likely that it interacts with multiple cellular compartments and organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eleutheroside B1 kann durch Glykosylierung von Isofraxidin mit Glucose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyl-Donors und eines sauren Katalysators unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt hauptsächlich durch Extraktion aus den Wurzeln von Eleutherococcus senticosus. Der Extraktionsprozess umfasst:

Ernte: Sammeln der Wurzeln der Pflanze.

Trocknen und Mahlen: Trocknen der Wurzeln und Mahlen zu einem feinen Pulver.

Extraktion: Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die aktiven Verbindungen zu extrahieren.

Reinigung: Reinigung des Extrakts mit Techniken wie Flüssigchromatographie, um this compound zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen: Eleutheroside B1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Eleutheroside B1 ist einzigartig unter ähnlichen Verbindungen aufgrund seiner spezifischen Glykosidstruktur und seiner pharmakologischen Eigenschaften. Zu ähnlichen Verbindungen gehören:

Eleutheroside B (Syringin): Ein Phenylpropanoid-Glykosid mit adaptogenen und antidiabetischen Eigenschaften.

Eleutheroside E (Syringaresinol-di-O-β-D-glucosid): Ein Lignanglykosid, das für seine krebshemmenden und adaptogenen Wirkungen bekannt ist.

Eleutheroside D: Ein Isomer von Eleutheroside E mit ähnlichen biologischen Aktivitäten.

This compound zeichnet sich durch seine Cumarin-Glykosidstruktur aus, die ihm einzigartige antivirale und entzündungshemmende Eigenschaften verleiht.

Eigenschaften

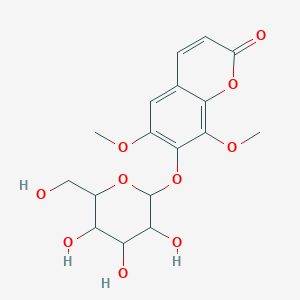

IUPAC Name |

6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-FMKPUTLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316838 | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16845-16-2 | |

| Record name | Eleutheroside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16845-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZA7PP6D4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Eleutheroside B1 against influenza A virus?

A1: Research suggests that this compound exerts its antiviral activity against influenza A virus by targeting RNA polymerase II subunit A (POLR2A) [, ]. POLR2A is the largest subunit of RNA polymerase II, an enzyme essential for viral gene transcription. By inhibiting POLR2A, this compound disrupts the production of viral genes, effectively suppressing viral replication []. Additionally, this compound has been shown to downregulate the expression of viral genes PA, PB1, PB2, and HA, further contributing to its antiviral effects [].

Q2: Besides POLR2A, what other targets are potentially involved in the antiviral and anti-inflammatory effects of this compound?

A2: Studies indicate that this compound might also influence N-glycan biosynthesis, a process crucial for viral replication and infectivity []. It potentially interacts with mannosidase α class II member 1 (MAN2A1), an enzyme involved in N-glycan processing []. Furthermore, this compound appears to modulate the chemokine signaling pathway and cytokine-cytokine receptor interactions, contributing to its anti-inflammatory properties [, ].

Q3: How does this compound affect the expression of POLR2A?

A3: Research suggests that this compound may modify the DNA methylation status of the POLR2A gene []. Specifically, treatment with this compound was found to increase the average proportion of methylated CpG sites within a specific region (-222-72 bp) of the POLR2A promoter []. This alteration in DNA methylation could potentially explain the downregulation of POLR2A expression observed upon this compound treatment [].

Q4: Has this compound demonstrated any effects on non-coding RNAs during influenza A virus infection?

A4: Yes, studies employing high-throughput RNA sequencing revealed that this compound treatment alters the expression of several non-coding RNAs (ncRNAs) in influenza A virus-infected cells []. Notably, Nuclear Paraspeckle Assembly Transcript 1 (NEAT1), a lncRNA, exhibited differential expression between infected cells treated with this compound and those without treatment []. These findings suggest a potential role of ncRNAs in mediating the antiviral and anti-inflammatory effects of this compound [].

Q5: What is the impact of this compound on protein profiles during influenza A virus infection?

A5: Isobaric tags for relative and absolute quantification (iTRAQ) assays revealed that this compound treatment downregulates L antigen family member 3 (LAGE3) protein expression in influenza A virus-infected cells []. LAGE3 is essential for tRNA processing, tRNA metabolic processes, and ncRNA processing []. This downregulation suggests that this compound might interfere with viral protein synthesis and processing, contributing to its antiviral effects [].

Q6: Beyond influenza, has this compound shown potential in treating other conditions?

A6: Emerging research suggests that this compound might hold therapeutic potential for major depressive disorder (MDD) []. Studies indicate that it may regulate the metabolism of excitatory amino acids and carbohydrates, potentially impacting mood and behavior []. Additionally, this compound appears to influence the expression of enzymes like DAO, MAOA, MAOB, GAA, HK1, and PYGM, which are implicated in MDD pathogenesis [].

Q7: What is the source of this compound?

A7: this compound is a coumarin compound primarily extracted from Herba Sarcandrae, the dried whole plant of Sarcandra glabra [, ]. It has also been isolated from other plant sources, including Acanthopanax senticosus (also known as Siberian ginseng) [, , ].

Q8: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A8: While specific SAR studies on this compound are limited within the provided research, investigations into the chemical constituents of Sarcandra glabra and Acanthopanax senticosus have identified several structurally related compounds [, , , , , , ]. Further research is needed to understand how modifications to the this compound structure might impact its activity, potency, and selectivity.

Q9: Are there any known analytical methods for detecting and quantifying this compound?

A9: Researchers have employed various analytical techniques to isolate, identify, and quantify this compound. These include:

- Chromatographic techniques: Column chromatography [, , , , ], including silica gel column chromatography, is commonly used for separation and purification.

- Spectroscopic methods: Structure elucidation relies on spectroscopic analyses, such as 1D- and 2D-NMR and HR-ESI-MS [, , , ].

- UPLC-MS/MS: This technique has been used to analyze the absorption and metabolism of this compound in biological samples [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)

![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)